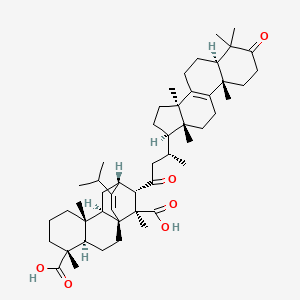

Forrestiacids K

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

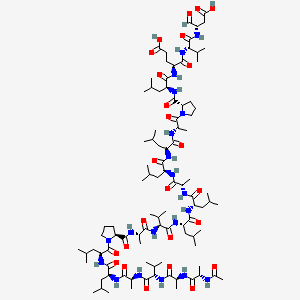

Forrestiacids K is a terpenoid compound derived from the vulnerable conifer Pseudotsuga forrestii. This compound functions as an inhibitor of ATP-citrate lyase, an enzyme involved in lipid metabolism . This compound is part of a unique class of [4 + 2]-type triterpene-diterpene hybrids .

Méthodes De Préparation

Forrestiacids K is isolated from Pseudotsuga forrestii using a combination of conventional phytochemical procedures and an LC-MS/MS-based molecular ion networking strategy . The synthetic routes and reaction conditions for this compound involve the chemical transformation from forrestiacid A to forrestiacid K . The preparation method includes dissolving 2 mg of the compound in 50 μL of DMSO to create a mother liquor with a concentration of 40 mg/mL .

Analyse Des Réactions Chimiques

Forrestiacids K undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its unique [4 + 2]-type hybrid structure, which arises from a normal lanostane-type dienophile and an abietane moiety (diene) . Common reagents and conditions used in these reactions include spectroscopic data, chemical transformation, electronic circular dichroism calculations, and single-crystal X-ray diffraction analysis . The major products formed from these reactions are other triterpene-diterpene hybrids, such as forrestiacids E to J .

Applications De Recherche Scientifique

Forrestiacids K has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a potent inhibitor of ATP-citrate lyase, with IC50 values ranging from 1.8 to 11 μM . This inhibition makes it a potential therapeutic agent for hyperlipidemia, hypercholesterolemia, and other metabolic disorders . Additionally, this compound has been studied for its potential use in drug discovery and development, particularly in the search for new natural products-derived drugs .

Mécanisme D'action

The mechanism of action of forrestiacids K involves the inhibition of ATP-citrate lyase, an enzyme that plays a crucial role in lipid metabolism . By inhibiting this enzyme, this compound disrupts the conversion of citrate to acetyl-CoA, a key step in the synthesis of fatty acids and cholesterol . Molecular docking studies have shown that this compound interacts with the ACL enzyme, with binding affinities ranging from -9.9 to -10.7 kcal/mol .

Comparaison Avec Des Composés Similaires

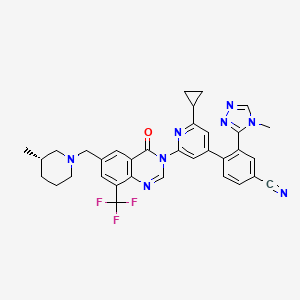

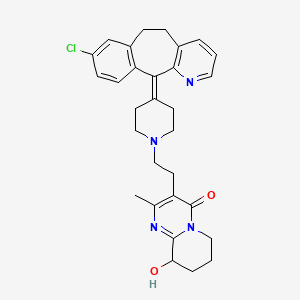

Forrestiacids K is part of a unique class of [4 + 2]-type triterpene-diterpene hybrids, which also includes forrestiacids E to J . These compounds share a similar structure and mechanism of action, but this compound stands out due to its potent inhibition of ATP-citrate lyase . Other similar compounds include bempedoic acid, a dicarboxylic acid derivative that also inhibits ATP-citrate lyase and is used in the treatment of hypercholesterolemia .

Propriétés

Formule moléculaire |

C50H74O6 |

|---|---|

Poids moléculaire |

771.1 g/mol |

Nom IUPAC |

(1S,4R,5R,9R,10R,12R,13S,14R)-5,9,14-trimethyl-13-[(3R)-3-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butanoyl]-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,14-dicarboxylic acid |

InChI |

InChI=1S/C50H74O6/c1-28(2)31-27-50-24-17-37-45(7,19-12-20-46(37,8)41(53)54)38(50)26-30(31)40(49(50,11)42(55)56)35(51)25-29(3)32-15-22-48(10)34-13-14-36-43(4,5)39(52)18-21-44(36,6)33(34)16-23-47(32,48)9/h27-30,32,36-38,40H,12-26H2,1-11H3,(H,53,54)(H,55,56)/t29-,30+,32-,36+,37-,38-,40-,44-,45+,46-,47-,48+,49+,50+/m1/s1 |

Clé InChI |

OZFLOLIMHNNNBU-RVQSGOMJSA-N |

SMILES isomérique |

C[C@H](CC(=O)[C@H]1[C@H]2C[C@@H]3[C@]4(CCC[C@@]([C@@H]4CC[C@]3([C@]1(C)C(=O)O)C=C2C(C)C)(C)C(=O)O)C)[C@H]5CC[C@@]6([C@@]5(CCC7=C6CC[C@@H]8[C@@]7(CCC(=O)C8(C)C)C)C)C |

SMILES canonique |

CC(C)C1=CC23CCC4C(C2CC1C(C3(C)C(=O)O)C(=O)CC(C)C5CCC6(C5(CCC7=C6CCC8C7(CCC(=O)C8(C)C)C)C)C)(CCCC4(C)C(=O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)

![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)

![(3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12380114.png)